molecular formula C15H9BrO5S B2438449 3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 866013-25-4

3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B2438449
CAS No.: 866013-25-4
M. Wt: 381.2
InChI Key: FHMGYEKBSGTLQJ-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Cyclization: The final step involves the cyclization of the intermediate to form the chromenone core, typically using a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a phenyl derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one involves its interaction with biological targets. The bromophenyl and sulfonyl groups contribute to its ability to interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the disruption of microbial cell membranes and inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfonyl]morpholine
  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
  • 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Uniqueness

3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and sulfonyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO5S/c16-10-2-5-12(6-3-10)22(19,20)14-7-9-1-4-11(17)8-13(9)21-15(14)18/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMGYEKBSGTLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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